molecular formula C8H16N2O B1392831 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol CAS No. 1269602-06-3

4-(Pyrrolidin-1-yl)pyrrolidin-3-ol

Cat. No.: B1392831
CAS No.: 1269602-06-3
M. Wt: 156.23 g/mol
InChI Key: XNAZVRGJPIDDOQ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a hydroxyl group and another pyrrolidine ring

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under basic conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield pyrrolidinone derivatives, while reduction can produce various substituted pyrrolidines .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The presence of the hydroxyl group and the pyrrolidine rings allows for specific interactions with biological macromolecules, influencing their function and activity .

Properties

IUPAC Name

4-pyrrolidin-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAZVRGJPIDDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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